molecular formula C9H13ClN2O2S B2477613 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1417637-50-3

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2477613
CAS No.: 1417637-50-3
M. Wt: 248.73
InChI Key: DMMRZGWLXKRLOX-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring substituted with chlorine and methyl groups, attached to a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating its nucleophilic attack on the tetrahydrothiophene dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrothiophene dioxide moiety can engage in dipole-dipole interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: This compound features a similar pyrazole ring but with a different substituent, leading to different chemical properties and applications.

    Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a fused ring system, which may exhibit different biological activities and reactivity.

Uniqueness

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both a pyrazole ring and a tetrahydrothiophene dioxide moiety. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRZGWLXKRLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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